molecular formula C5H7NO2S2 B1349393 5-Methylthiophene-2-sulfonamide CAS No. 53595-69-0

5-Methylthiophene-2-sulfonamide

Cat. No. B1349393
CAS RN: 53595-69-0
M. Wt: 177.2 g/mol
InChI Key: QIFRWYJBGDRVKY-UHFFFAOYSA-N
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Scientific Research Applications

Voltammetric Detection Applications

Synthesis and Biological Activity

  • A study on the facile synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction demonstrated the potential of these compounds as urease inhibitors and antibacterial agents. This research underscores the importance of thiophene sulfonamides in medicinal chemistry and their potential for developing new therapeutics (Noreen et al., 2017).

Antiproliferative Agents

  • The synthesis of thiophene-2-sulfonamide derivatives has shown promising results in in-vitro antiproliferative activity against various cancer cell lines. These findings contribute to the development of new anticancer agents, highlighting the therapeutic potential of thiophene sulfonamides (Pawar et al., 2018).

Environmental Applications

  • Research into the oxidative desulfurization of synthetic diesel using vanadium oxide-based catalysts indicates the role of thiophene derivatives in environmental remediation. This work explores the reactivity of thiophenic sulfur compounds and their removal from diesel fuels, contributing to cleaner energy production (Caero et al., 2005).

Dyeing Polyester Fabrics

  • The development of sulfonamido-hydroxythiophene dyes for polyester fabrics, with demonstrated antibacterial properties, opens new avenues in the textile industry. This research combines material science and bioactivity, offering insights into the creation of functionalized fabrics (Hossan, 2020).

Safety And Hazards

The safety data sheet for 5-Methylthiophene-2-sulfonamide indicates that it may cause skin and eye irritation, as well as respiratory irritation5. It is not known to be hazardous to the environment or non-degradable in wastewater treatment plants5.


properties

IUPAC Name

5-methylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S2/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFRWYJBGDRVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344986
Record name 5-Methylthiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylthiophene-2-sulfonamide

CAS RN

53595-69-0
Record name 5-Methyl-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53595-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylthiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure of Example 3 was followed using 2-methylthiophene (8.0 g, 81.6 mmole), chlorosulfonic acid (28.4 g, 245 mmole) and 200 ml concentrated ammonium hydroxide to produce 5-methyl-2-thiophenesulfonamide which was contacted with 3,4-dichlorophenyl isocyanate (2.61 g, 13.8 mmole) and 1N NaOH (14.5 ml) in 10 ml acetone to provide 3.5 g of the named product as a solid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RN Adamek, CN Suire, RW Stokes… - …, 2021 - Wiley Online Library
… N-(1-Hydroxy-2-thioxo-1,2-dihydropyridin-3-yl)-5-methylthiophene-2-sulfonamide (32): Following the above general thionation protocol, from 32 b (0.200 g, 0.573 mmol) with KI (0.143 g…
JH Doughari, M Abraham - 2021 - pdfs.semanticscholar.org
One hundred and eighty (180) stool samples collected of neonates and infants from three selected health facilities in Yola, Adamawa State Nigeria. The samples were subjected to both …
Number of citations: 1 pdfs.semanticscholar.org

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